molecular formula C7H3BrF2N2 B1449060 2-Bromo-5,6-difluoro-1H-benzimidazole CAS No. 1332576-98-3

2-Bromo-5,6-difluoro-1H-benzimidazole

Cat. No. B1449060
M. Wt: 233.01 g/mol
InChI Key: RFMLKLUWVAGQIJ-UHFFFAOYSA-N
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Description

“2-Bromo-5,6-difluoro-1H-benzimidazole” is a chemical compound with the molecular formula C7H3BrF2N2 . It is a 2-bromo substituted benzimidazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “2-Bromo-5,6-difluoro-1H-benzimidazole”, often involves the use of aromatic and heteroaromatic 2-nitroamines in a one-pot procedure . This process involves the reduction of the nitro group and the cyclization of the imidazole with high-yielding conversions .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5,6-difluoro-1H-benzimidazole” consists of a benzimidazole core with bromine and fluorine substituents . The average mass of the molecule is 233.013 Da .


Chemical Reactions Analysis

Benzimidazole derivatives, including “2-Bromo-5,6-difluoro-1H-benzimidazole”, have been found to exhibit a wide range of biological activities . These compounds are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antibacterial Evaluation : Novel derivatives of 2-bromomethyl-benzimidazole have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, showing moderate to good activity compared to standard antibiotics like Ciprofloxacin and Streptomycin (Ahmadi, 2014).
  • Antifungal and Anti-tubercular Properties : Novel 5-(nitro/bromo)-styryl-2-benzimidazoles have demonstrated higher anti-tubercular activity and efficacy against a panel of microorganisms, including bacterial and fungal strains, highlighting their potential as lead molecules for antimicrobial drug development (Shingalapur, K. M. Hosamani, & Rangappa S. Keri, 2009).

Synthesis Methodologies

  • Crystal Structure and Synthesis : Studies have explored the synthesis and crystal structure of benzimidazole compounds, including derivatives with bromo substituents. These studies not only contribute to the understanding of their chemical structure but also their potential applications in designing biologically active compounds (Hranjec & Karminski-Zamola, 2009).
  • Synthesis of Conjugated Polymers : A new acceptor unit, 5,6-difluoro-2,2-dimethyl-2H-benzo[d]imidazole, was synthesized for the development of conjugated polymers containing electron donor–acceptor pairs for organic photovoltaics (OPVs). This demonstrates the potential of such derivatives in the field of renewable energy (Song et al., 2016).

Antiviral Evaluations

  • Antiviral Agent Prodrugs : Amino acid ester prodrugs of 2-bromo-5,6-dichloro-1-(beta-d-ribofuranosyl)benzimidazole (BDCRB) were synthesized and evaluated for their affinity for the human Peptide Transporter 1 (hPEPT1). These prodrugs showed 2- to 4-fold higher affinity for hPEPT1 compared to BDCRB, indicating their potential for enhanced delivery and efficacy as antiviral agents (Song et al., 2005).

properties

IUPAC Name

2-bromo-5,6-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMLKLUWVAGQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6-difluoro-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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